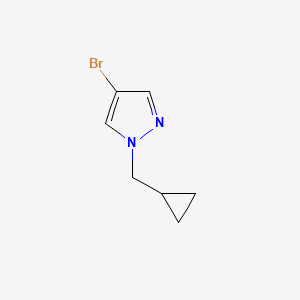

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Overview

Description

“4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1563530-25-5 . It has a molecular weight of 201.07 . The IUPAC name for this compound is 4-bromo-1-cyclopropyl-3-methyl-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 4th position with a bromine atom and at the 1st position with a cyclopropylmethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as pinacol boronic esters have been used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Analgesic and Other Activities : Compounds related to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, such as N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, have shown remarkable analgesic activity in mice. These compounds also exhibited moderate hypotensive, bradycardiac, antiinflammatory activities, infiltration anesthesia, and weak platelet antiaggregating activity (Bondavalli et al., 1988).

Copper-Catalyzed Synthesis : 4-Trifluoromethyl pyrazoles, which can be synthesized via copper-catalyzed cycloaddition involving bromo derivatives, have been prepared under mild conditions. This protocol provides an efficient method to obtain 4-trifluoromethyl pyrazoles with excellent regioselectivity (Lu et al., 2019).

Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles has been investigated using multinuclear magnetic resonance spectroscopy and X-ray crystallography. The study provides insights into the predominant tautomers in both solid state and solution (Trofimenko et al., 2007).

Precursors for Synthesis : Brominated compounds, such as 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, serve as valuable starting materials for further functionalization, such as metalation reactions and transition-metal-catalyzed cross-coupling reactions (Kleizienė et al., 2009).

Antibacterial and Antifungal Activities : Certain bromo-substituted pyrazole derivatives exhibit significant antibacterial activity against various bacterial strains and antifungal activity (Pundeer et al., 2013).

Catalysis of Suzuki-Miyaura Coupling : Palladium(II) complexes of pyrazolated thio/selenoethers, synthesized from 4-bromo-1-(2-chloroethyl)-1H-pyrazole, have been used as pre-catalysts for Suzuki-Miyaura coupling reactions and for synthesizing nano-particles (Sharma et al., 2013).

Anti-inflammatory and Antimicrobial Agents : Various 1H-pyrazole derivatives, including those with bromo substitutions, have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties (Farghaly et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAEYSYYWYJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679764 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216152-26-9 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)